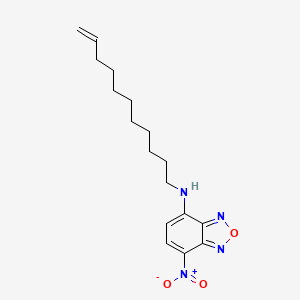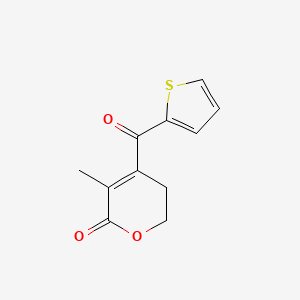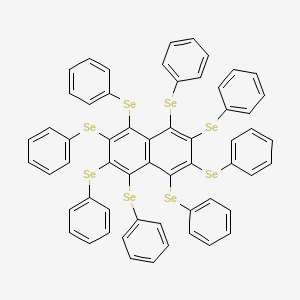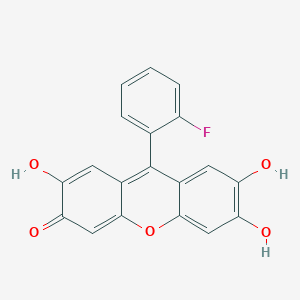
Agn-PC-00CB30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-00CB30 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its reactivity and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-00CB30 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain this compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial methods may also incorporate continuous flow processes and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-00CB30 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel are employed to accelerate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce hydrides or elemental forms of the compound.
Scientific Research Applications
Agn-PC-00CB30 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, this compound is employed in studies involving enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, including drug development and the study of disease mechanisms.
Industry: In industrial settings, this compound is utilized in the production of advanced materials, coatings, and as a component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Agn-PC-00CB30 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the context of its use, whether in chemical reactions, biological systems, or therapeutic applications.
Comparison with Similar Compounds
Agn-PC-00CB30 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Agn-PC-0CUK9P and other nitrogen-rich Ag–N compounds share some structural similarities with this compound
Uniqueness: this compound stands out due to its specific reactivity, stability under various conditions, and its broad range of applications across different scientific fields.
Properties
CAS No. |
870094-37-4 |
|---|---|
Molecular Formula |
C17H24N4O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-nitro-N-undec-10-enyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C17H24N4O3/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-15(21(22)23)17-16(14)19-24-20-17/h2,11-12,18H,1,3-10,13H2 |
InChI Key |
JUNGDRXQODFKFG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)





![1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12549701.png)


![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)


![Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-](/img/structure/B12549730.png)

